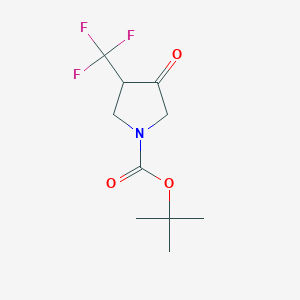

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C10H14F3NO3 |

|---|---|

Molecular Weight |

253.22 g/mol |

IUPAC Name |

tert-butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H14F3NO3/c1-9(2,3)17-8(16)14-4-6(7(15)5-14)10(11,12)13/h6H,4-5H2,1-3H3 |

InChI Key |

BAQDWMQCVQPWOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of this compound typically begins from commercially available or readily synthesized pyrrolidine derivatives bearing the tert-butyl carbamate (Boc) protecting group. A key starting material is often a Boc-protected pyrrolidine or proline derivative, which undergoes functionalization at the 3- and 4-positions to introduce the oxo and trifluoromethyl substituents, respectively.

Synthesis via Hydroxy Intermediate and Thionyl Chloride-Mediated Dehydration

One documented approach involves the preparation of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate as an intermediate, which is then converted to the ketone via treatment with thionyl chloride under reflux conditions. The procedure is as follows:

- A mixture of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate, pyridine, and thionyl chloride is refluxed under nitrogen for approximately 20 minutes.

- The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether.

- The combined organic extracts are sequentially washed with 1 N HCl, saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

- After solvent removal under reduced pressure, the crude product is purified by flash chromatography to afford this compound.

This method leverages the dehydration of the tertiary alcohol intermediate to yield the ketone at the 3-position, while the trifluoromethyl group remains intact.

Alternative Synthetic Strategies

Literature also reports the synthesis of related pyrrolidine and piperidine derivatives involving enolate chemistry and palladium-catalyzed cross-coupling reactions, which may be adapted for the preparation of this compound. For example:

- Treatment of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate with strong bases such as potassium tert-butoxide at low temperatures followed by electrophilic trapping can afford functionalized pyrrolidine derivatives.

- Subsequent transformations, including trifluoromethylation and sulfonylation, are performed under controlled conditions to introduce the trifluoromethyl group and other substituents.

While these methods are more general, they provide insight into the reactivity and functional group compatibility relevant to the target compound's synthesis.

Analytical Data and Purity Assessment

- The purity of the final this compound product is typically >95%, as confirmed by chromatographic and spectroscopic methods.

- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry, with key signals corresponding to the tert-butyl group, pyrrolidine ring protons, ketone carbonyl, and trifluoromethyl substituent.

- For example, ^13C NMR chemical shifts for the carbonyl carbon appear in the range of 162–169 ppm, while trifluoromethyl carbons exhibit characteristic signals around 120 ppm.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Hydroxy Intermediate Dehydration | tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | Thionyl chloride, pyridine, reflux, N2 | High purity (>95%) | Straightforward dehydration to ketone |

| Curtius Rearrangement | N-Boc-proline methyl ester | LiHMDS lithiation, electrophile trapping, thermal rearrangement | High selectivity, robust | Introduces quaternary center, versatile |

| Enolate Chemistry & Pd-Catalysis | tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | Potassium tert-butoxide, electrophiles, Pd catalysts | Variable yields | Adaptable for functionalization |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the pyrrolidine ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of its targets by forming covalent or non-covalent interactions, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Trifluoromethyl vs. Trifluoroacetamidomethyl

- tert-Butyl 3-oxo-4-((2,2,2-trifluoroacetamido)methyl)pyrrolidine-1-carboxylate (QM-3419) Structure: The 4-position bears a -(CH₂NHCOCF₃) group instead of -CF₃. Purity: 95% (Catalog: QM-3419) .

Trifluoromethyl vs. Allyl

- tert-Butyl 3-oxo-4-(prop-2-en-1-yl)pyrrolidine-1-carboxylate Structure: A prop-2-en-1-yl (allyl) group replaces -CF₃ at the 4-position. Properties: The allyl group offers π-bond reactivity for further functionalization (e.g., thiol-ene click chemistry). Molecular weight is 225.28 (C₁₂H₁₉NO₃), lower than -CF₃ analogs due to the absence of fluorine .

Ring Size and Functional Group Variations

Pyrrolidine vs. Piperidine

- tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate (QG-3047) Structure: A six-membered piperidine ring with -CF₃ at the 2-position and a ketone at the 4-position. Properties: The larger ring size alters conformational flexibility and steric effects. Molecular weight is 279.26 (C₁₂H₁₆F₃NO₃), with 97% purity .

Phenoxy Substituents

- (S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)-pyrrolidine-1-carboxylate Structure: A 2-(trifluoromethyl)phenoxy group at the 3-position instead of 3-oxo/4-CF₃. Properties: Increased aromaticity and bulkiness may enhance binding to hydrophobic targets. Priced at $4,000/g (Catalog: RC769-1) .

Physicochemical and Commercial Data

Table 1: Key Properties of Selected Analogs

Key Observations:

- Lipophilicity : The -CF₃ group enhances lipophilicity (logP ~2–3), whereas polar substituents like -(CH₂NHCOCF₃) reduce it.

- Synthetic Utility : Allyl-substituted derivatives (e.g., ) are more amenable to post-synthetic modifications.

- Cost: Trifluoromethylated compounds are generally expensive due to fluorine incorporation (e.g., $4,000–$10,000/g for phenoxy analogs) .

Biological Activity

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate, known by its CAS number 1428776-57-1, is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 254.25 g/mol. The compound features a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butyl ester, which are known to enhance biological activity through various mechanisms.

The trifluoromethyl group is recognized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of compounds. It can enhance lipophilicity, leading to improved membrane permeability and bioavailability. This modification has been associated with increased potency in various biological assays, including enzyme inhibition and receptor binding.

Pharmacological Studies

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, compounds containing the trifluoromethyl moiety have been shown to exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The specific IC50 values for related compounds indicate promising anti-inflammatory activity, suggesting that this compound may share similar effects.

| Compound | IC50 (μg/mL) | Mechanism |

|---|---|---|

| This compound | TBD | COX inhibition |

| Standard (Diclofenac Sodium) | 54.65 | COX inhibition |

Case Studies

In one notable study, derivatives of pyrrolidine were synthesized and evaluated for their anti-inflammatory properties. The results indicated that compounds with similar structural motifs as this compound demonstrated significant reductions in edema in animal models, suggesting effective in vivo anti-inflammatory activity.

Safety and Toxicology

While specific toxicity data for this compound is limited, compounds with similar structures have undergone toxicity assessments. Generally, the acute oral toxicity (LD50) for related pyrrolidine derivatives has been reported to exceed 2000 mg/kg in murine models, indicating a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.